molecular formula C7H13Cl B052918 (Chloromethyl)cyclohexane CAS No. 1072-95-3

(Chloromethyl)cyclohexane

Cat. No.: B052918
CAS No.: 1072-95-3
M. Wt: 132.63 g/mol
InChI Key: OMEGHMBBBTYRFT-UHFFFAOYSA-N
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Description

(Chloromethyl)cyclohexane (C₇H₁₁Cl) is a halogenated cycloalkane derivative featuring a chloromethyl (-CH₂Cl) group attached to a cyclohexane ring. The chloromethyl group introduces both steric and electronic effects, influencing reactivity, solubility, and applications. For instance, analogous bromomethylcyclohexane () shares structural similarities but differs in halogen electronegativity and bond strength, which can affect substitution reactions and stability .

This compound is hypothesized to serve as an intermediate in organic synthesis, particularly in pharmaceuticals (e.g., analogs of Chlorocyclohexane, which is used in specialty chemicals; ) or agrochemicals. Its synthesis likely involves radical halogenation or nucleophilic substitution, akin to the light-initiated chlorination of cyclohexane (), though specific pathways require further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Chloromethyl)cyclohexane can be synthesized through several methods. One common approach involves the chloromethylation of cyclohexane using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to remove any by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: (Chloromethyl)cyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of cyclohexylmethanol.

    Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form cyclohexene.

    Oxidation Reactions: The compound can be oxidized to form cyclohexanone or cyclohexanol, depending on the oxidizing agent used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed:

    Cyclohexylmethanol: From nucleophilic substitution.

    Cyclohexene: From elimination reactions.

    Cyclohexanone and Cyclohexanol: From oxidation reactions .

Scientific Research Applications

(Chloromethyl)cyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Chloromethyl)cyclohexane involves its reactivity as an alkylating agent. The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. This reactivity is utilized in various synthetic pathways to introduce the cyclohexylmethyl moiety into target molecules. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Structure Key Functional Group Molecular Weight (g/mol) Notable Properties/Applications
(Chloromethyl)cyclohexane Cyclohexane + -CH₂Cl Chloromethyl 134.62 Reactive intermediate; potential solvent
Chlorocyclohexane Cyclohexane + -Cl Chloro 118.60 Pharmaceutical intermediate ()
Bromomethylcyclohexane Cyclohexane + -CH₂Br Bromomethyl 179.07 Higher reactivity due to weaker C-Br bond
Methylcyclohexane Cyclohexane + -CH₃ Methyl 98.19 Non-polar solvent ()

Key Insights :

  • Reactivity : The C-Cl bond in this compound is stronger than C-Br in bromomethyl analogs, making it less reactive in nucleophilic substitutions but more stable under thermal conditions .
  • Lipophilicity : Compared to Chlorocyclohexane, the chloromethyl group increases lipophilicity (log P), enhancing solubility in organic matrices (inferred from , where substituent size correlates with log kw).

Biodegradability

Substituent position and size significantly impact biodegradation rates (). Methyl- and ethyl-substituted cyclohexanes degrade rapidly, while dimethyl isomers show variability. This compound’s biodegradability is expected to be slower due to the electron-withdrawing Cl atom, which may hinder microbial enzymatic activity .

Physical Properties

  • Boiling Point : Likely higher than Methylcyclohexane (101°C; ) due to increased molecular weight and polarity.
  • Solubility: Less polar than Chlorocyclohexanol () but more polar than Methylcyclohexane, suggesting moderate solubility in both hydrophobic and polar aprotic solvents.

Membrane Interactions

Cyclohexane derivatives interact with lipid membranes based on substituent hydrophobicity and size (). This compound’s bulky substituent may disrupt membrane domains less effectively than linear alkanes (e.g., hexadecane) but faster than smaller analogs like octane .

Biological Activity

(Chloromethyl)cyclohexane, also known by its CAS number 1072-95-3, is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis methods, and potential applications based on recent research findings.

This compound is a derivative of cyclohexane where a chloromethyl group is substituted at one of the carbon atoms. The molecular formula for this compound is C7H13Cl.

Synthesis Methods

The synthesis of this compound typically involves chloromethylation reactions, which can be achieved through various methodologies:

  • Chloromethylation with Formaldehyde and Hydrochloric Acid : This method employs formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride. The reaction generally occurs under mild conditions, yielding the desired chloromethylated product.
  • Use of Catalysts : Catalysts such as manganese(III) complexes have been explored for promoting oxidation reactions involving cyclohexane derivatives. These catalysts can enhance the yield and selectivity of chlorinated products .

The biological activity of this compound can be attributed to its ability to undergo elimination reactions, similar to other alkyl halides. These reactions often lead to the formation of more substituted alkenes, which can interact with various biological targets.

Biochemical Pathways

  • Elimination Reactions : The compound can participate in elimination reactions that may result in the formation of reactive intermediates capable of further chemical transformations.
  • Substitution Reactions : The chloromethyl group can be substituted by nucleophiles such as amines or alcohols, leading to new biologically active compounds.

Biological Activity and Applications

Recent studies highlight several areas where this compound exhibits biological activity:

  • Medicinal Chemistry : It serves as an intermediate in the synthesis of pharmaceutical compounds targeting cancer and cardiovascular diseases. Its ability to form derivatives with various functional groups makes it valuable in drug development .
  • Materials Science : The compound is utilized in creating polymers and advanced materials, contributing to innovations in material properties.

Case Study 1: Synthesis of Biologically Active Molecules

Research has demonstrated that this compound can be employed as a precursor for synthesizing α,β-unsaturated dioxanes and dioxolanes, which possess significant biological activities. These derivatives are being investigated for their potential therapeutic effects against various diseases.

Case Study 2: Catalytic Activity

A study explored the catalytic properties of manganese(III) complexes in oxidizing saturated hydrocarbons like cyclohexane. The results indicated that specific catalysts could enhance the conversion rates significantly, suggesting potential applications in synthetic organic chemistry involving this compound derivatives .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in biological systems. Preliminary data indicate that while it shows potential for beneficial applications, it also requires careful handling due to its reactivity and possible toxic effects.

Endpoint Value
Acute Toxicity (LD50)Data not fully established
Chronic ToxicityRequires further investigation
Environmental ImpactPotential bioaccumulation risk

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (chloromethyl)cyclohexane, and how can reaction conditions be optimized?

  • Methodology : this compound is typically synthesized via chlorination of cyclohexanol. A standard procedure involves refluxing cyclohexanol with 30% hydrochloric acid at 85°C for 12 hours, followed by gradual heating to 103°C. Post-reaction, the mixture is cooled, layered, and washed with saturated NaCl and Na2CO3 solutions. The product is dried (e.g., with anhydrous CaCl2) and purified via fractional distillation (collecting 141–142.5°C fractions) . Optimization can employ statistical experimental design (e.g., Plackett-Burman or Box-Behnken methods) to refine parameters like temperature, reagent ratio, and reaction time .

Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?

  • Methodology : Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard for purity assessment. GC with flame ionization detection (FID) and polar columns (e.g., DB-WAX) resolves volatile impurities, while HPLC with C18 columns and UV detection (e.g., 254 nm) identifies non-volatile byproducts. Infrared spectroscopy (IR) confirms functional groups (e.g., C-Cl stretch near 600–800 cm⁻¹) . Mass spectrometry (MS) provides molecular ion validation (m/z ~132 for C7H13Cl) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Use flame-retardant, antistatic lab coats and nitrile gloves to prevent skin contact. Work in a fume hood with explosion-proof ventilation. Avoid ignition sources (e.g., sparks, open flames) due to flammability risks. Store in airtight containers under inert gas (N2/Ar). In case of exposure, wash affected areas with soap/water and consult medical personnel immediately .

Properties

IUPAC Name

chloromethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Cl/c8-6-7-4-2-1-3-5-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEGHMBBBTYRFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181401
Record name Cyclohexane, chloromethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26895-68-1
Record name Cyclohexane, chloromethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026895681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, chloromethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(Chloromethyl)cyclohexane
(Chloromethyl)cyclohexane
(Chloromethyl)cyclohexane
(Chloromethyl)cyclohexane
(Chloromethyl)cyclohexane
(Chloromethyl)cyclohexane

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